1-Cyanoethyl benzoate

描述

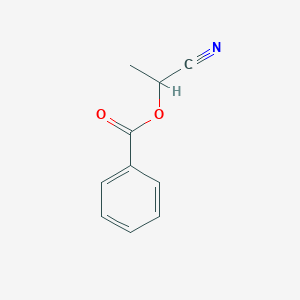

1-Cyanoethyl benzoate is an organic compound with the molecular formula C10H9NO2. It is a benzoate ester derivative, characterized by the presence of a cyanoethyl group attached to the benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

准备方法

1-Cyanoethyl benzoate can be synthesized through several synthetic routes. One common method involves the esterification of benzoic acid with 3-cyanopropanol in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization .

Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of this compound. These methods often employ more efficient catalysts and reaction conditions to enhance the overall efficiency of the process .

化学反应分析

1-Cyanoethyl benzoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of aqueous acid or base, this compound can be hydrolyzed to yield benzoic acid and 3-cyanopropanol.

Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common reagents and conditions used in these reactions include acids, bases, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

科学研究应用

1-Cyanoethyl benzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme inhibition and receptor binding.

Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and medicinal chemistry.

Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and resins.

作用机制

The mechanism of action of 1-cyanoethyl benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

相似化合物的比较

1-Cyanoethyl benzoate can be compared with other similar compounds, such as:

Phenyl benzoate: Lacks the cyanoethyl group, resulting in different reactivity and applications.

Benzyl cyanoacetate: Contains a cyano group but differs in the ester moiety, leading to variations in chemical behavior.

Phenethyl benzoate: Similar ester structure but without the cyano group, affecting its reactivity and uses.

生物活性

1-Cyanoethyl benzoate is an organic compound that has garnered attention for its diverse applications in organic synthesis and potential biological activities. This article delves into the biological activity of this compound, focusing on its interactions with biological systems, its role in drug synthesis, and its environmental implications.

Chemical Structure and Properties

This compound is characterized by the molecular formula C₉H₉NO₂. It is a derivative of benzoic acid, where the carboxyl group is esterified with an alcohol and a cyanoethyl group is attached to the benzene ring. This structure allows it to participate in various chemical reactions, making it a valuable intermediate in synthesizing pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) like ketoprofen.

Applications in Organic Synthesis

This compound serves multiple roles in organic synthesis:

- Protecting Group : It is commonly used as a protecting group for alcohols and carboxylic acids during complex synthesis procedures. This protection helps prevent unwanted side reactions, thus improving yields in synthetic pathways.

- Intermediate in Drug Synthesis : It acts as an intermediate in synthesizing various pharmaceuticals, enhancing the efficiency of drug production processes .

Enzymatic Interactions

Research has indicated that this compound can influence enzyme activity. In enzymatic assays, it has been shown to act as a substrate or inhibitor, affecting kinetic parameters such as (Michaelis constant) and (maximum reaction velocity). These interactions suggest that it may play a role in regulating metabolic pathways.

Anti-inflammatory Properties

The compound's derivatives exhibit anti-inflammatory properties, which are critical for developing new therapeutic agents. Studies have shown that certain benzoic acid derivatives can enhance proteasome and cathepsin activities in human fibroblasts without causing cytotoxicity . The anti-inflammatory effects are likely mediated through modulation of pro-inflammatory cytokines and enzymes such as COX-2 .

Study on Enzyme Activity

A study evaluated the effects of this compound on proteasome and cathepsin activities. The findings demonstrated that at concentrations of 1 and 10 μg/mL, the compound enhanced proteasome activity significantly without cytotoxic effects on human foreskin fibroblasts. This suggests potential applications in therapeutic contexts where modulation of protein degradation pathways is beneficial .

Synthesis and Biological Evaluation

In another study, various derivatives of benzoic acid were synthesized, including those based on this compound. These compounds were evaluated for their biological activities, revealing promising results regarding their anti-inflammatory properties. The most active compounds showed significant inhibition of paw edema and reduced levels of inflammatory markers such as IL-1β and COX-2 .

Environmental Impact

The environmental implications of this compound have also been studied, particularly concerning its biodegradation. Analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS) have been employed to assess its presence in environmental samples. Understanding its degradation pathways is essential for evaluating its ecological impact and potential as a pollutant.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzymatic Interactions | Affects enzyme kinetics; potential substrate/inhibitor in metabolic pathways. |

| Anti-inflammatory | Modulates inflammatory responses; enhances proteasome and cathepsin activities without cytotoxicity. |

| Environmental Impact | Assessed for biodegradation; requires further study to understand ecological effects. |

常见问题

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-cyanoethyl benzoate in laboratory settings?

- Methodological Answer : Prioritize hazard mitigation using the ABCDE framework (Airway, Breathing, Circulation, Disability, Exposure) for accidental exposure . Consult EU Regulation (EC) No 1272/2008 for hazard classification and first-aid measures. Ensure proper ventilation, use PPE (gloves, goggles), and store in a cool, dry area away from oxidizing agents. Safety data sheets (SDS) should be reviewed for occupational exposure limits (OELs), though specific values may require consultation with regulatory bodies .

Q. How can researchers optimize the synthesis of this compound using established organic chemistry techniques?

- Methodological Answer : Design multi-step reactions incorporating esterification and cyanoethylation. For example, react benzoic acid with chloroethyl cyanide in the presence of a base (e.g., K₂CO₃) under reflux. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel. Reference analogous syntheses (e.g., ethyl 4-cyanobenzoate) for solvent selection and catalyst optimization .

Q. What analytical methods are suitable for characterizing this compound purity and stability?

- Methodological Answer : Use HPLC with ion-pair reagents (e.g., tetrabutylammonium phosphate) to enhance separation of polar derivatives . Validate stability under varying storage conditions (temperature, light) via accelerated degradation studies. For structural confirmation, employ FT-IR (C≡N stretch ~2240 cm⁻¹) and NMR (¹H: δ 4.3–4.5 ppm for ethyl group; ¹³C: δ 115–120 ppm for cyano group) .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound in microbial systems?

- Methodological Answer : Apply metabolic pathway reconstruction tools (e.g., RetroPath, BNICE) to simulate degradation routes. Input substrate structure into systems like BioTransformer to identify potential intermediates (e.g., benzoate derivatives). Validate predictions experimentally using LC-MS/MS to detect metabolites in microbial cocultures (e.g., Desulfovibrio spp.) under anaerobic conditions .

Q. What strategies resolve contradictions in toxicity data for cyanoethyl esters across studies?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to aggregate data from heterogeneous studies (e.g., in vitro vs. in vivo). Apply meta-analysis to quantify effect sizes, accounting for variables like dosage, exposure duration, and model organisms. For example, reconcile discrepancies in sodium benzoate studies by stratifying results by endpoint (e.g., ammonia reduction vs. mortality) .

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

- Methodological Answer : Compare analogs (e.g., ethyl 4-aminobenzoate, tetrazole derivatives) using molecular docking to identify key binding motifs (e.g., cyano group’s electron-withdrawing effects). Synthesize derivatives with substituent variations (e.g., halogenation at the benzene ring) and assay for target affinity (e.g., enzyme inhibition via fluorescence polarization) .

Q. What experimental designs minimize trial-and-error costs in scaling up this compound biosynthesis?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize fermentation parameters (pH, temperature, substrate concentration). Use response surface methodology (RSM) to model interactions between variables. For pathway engineering, apply CRISPR-Cas9 to upregulate cytochrome P450 enzymes in E. coli hosts, referencing benzoate degradation studies for pathway inspiration .

Q. Data Management & Reporting

Q. How should researchers document conflicting results in this compound studies to ensure reproducibility?

- Methodological Answer : Adhere to ICMJE guidelines by detailing chemical batches (manufacturer, purity), instrumentation (model, calibration), and statistical methods (e.g., ANOVA with post-hoc tests). Publish raw datasets in repositories like Zenodo and annotate outliers using the ROUT method (Q=1%). For peer review, pre-register hypotheses on platforms like Open Science Framework .

Q. What frameworks assist in formulating hypothesis-driven research questions for this compound applications?

- Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to scope projects. For example: "Does this compound inhibit fungal CYP51 more effectively than ketoconazole?" employs PICO (Population: fungal cultures; Intervention: compound; Comparison: ketoconazole; Outcome: IC₅₀) .

属性

IUPAC Name |

1-cyanoethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-8(7-11)13-10(12)9-5-3-2-4-6-9/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGABXLMIUKVPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301252 | |

| Record name | 1-cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3478-24-8 | |

| Record name | NSC142045 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyanoethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。